molecular formula C10H12O2S B1641079 Methyl 2-(4-(methylthio)phenyl)acetate

Methyl 2-(4-(methylthio)phenyl)acetate

Cat. No.: B1641079
M. Wt: 196.27 g/mol
InChI Key: HGGUOMMWTVBBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-(methylthio)phenyl)acetate is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

methyl 2-(4-methylsulfanylphenyl)acetate

InChI

InChI=1S/C10H12O2S/c1-12-10(11)7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

HGGUOMMWTVBBBH-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=C(C=C1)SC

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)SC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-(methylthio)phenylacetic acid (21.21 g, 116.38 mmol) in methanol (291 mL) was treated slowly with concentrated sulfuric acid (3 mL). The resulting reaction mixture was heated under reflux for 3 d. The reaction mixture was allowed to cool to 25° C. and then concentrated in vacuo to remove methanol. The resulting residue was diluted with diethyl ether (600 mL). The organic layer was washed with a saturated aqueous sodium bicarbonate solution (3×300 mL) and a saturated aqueous sodium chloride solution (1×300 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to afford (4-methylsulfanyl-phenyl)-acetic acid methyl ester (20.95 g, 92%) as a yellow liquid which was used without further purification: EI-HRMS m/e calcd for C10H12O2S (M+) 196.0558, found 196.0559.
Quantity
21.21 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
291 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1.82 g (10 mmol) of the 4-methylthiophenylacetic acid were dissolved in 30 mL of DMF and 1.34 g (16 mmol) of NaHCO3 are then added; the agitation mixture is stirred for 15 min approx. Next, 1.9 mL of ICH3 are added while keeping agitation at room temperature for 24 h. Once this time elapsed the mixture is poured on water/ice. As no precipitation occurs ether is added and extracted. The organic phase is washed with water and after drying on sodium sulfate anhydride, the organic phase is concentrated in a rotary evaporator getting 1.92 g (9.7 mmol, 97% yield) of colorless oil which spectroscopic data confirm the expected structure. This product will be used in the next step of the synthesis process without purification as it provides a single stain in TLC (eluting dichloromethane/methanol 9/1).
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Yield
97%

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